2-(1H-Benzo[d]imidazol-2-yl)-3-(6-bromopyridin-3-yl)acrylonitrile
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Overview
Description
2-(1H-Benzo[d]imidazol-2-yl)-3-(6-bromopyridin-3-yl)acrylonitrile is a complex organic compound that features both benzimidazole and bromopyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)-3-(6-bromopyridin-3-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Bromination of Pyridine: The bromopyridine moiety can be prepared by brominating pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reaction: The final step involves coupling the benzimidazole and bromopyridine units through a Knoevenagel condensation reaction with acrylonitrile in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzo[d]imidazol-2-yl)-3-(6-bromopyridin-3-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole or pyridine rings.
Reduction: Reduced forms of the acrylonitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1H-Benzo[d]imidazol-2-yl)-3-(6-bromopyridin-3-yl)acrylonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)-3-(6-bromopyridin-3-yl)acrylonitrile involves its interaction with biological macromolecules such as DNA and proteins. The benzimidazole moiety can intercalate into DNA, disrupting its function and leading to cell death. The bromopyridine group can form covalent bonds with nucleophilic sites in proteins, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzo[d]imidazol-2-yl)-3-(4-bromophenyl)acrylonitrile
- 2-(1H-Benzo[d]imidazol-2-yl)-3-(3-bromopyridin-2-yl)acrylonitrile
- 2-(1H-Benzo[d]imidazol-2-yl)-3-(5-bromopyridin-4-yl)acrylonitrile
Uniqueness
2-(1H-Benzo[d]imidazol-2-yl)-3-(6-bromopyridin-3-yl)acrylonitrile is unique due to the specific positioning of the bromine atom on the pyridine ring, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct biological activities compared to its analogs.
Properties
Molecular Formula |
C15H9BrN4 |
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Molecular Weight |
325.16 g/mol |
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(6-bromopyridin-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C15H9BrN4/c16-14-6-5-10(9-18-14)7-11(8-17)15-19-12-3-1-2-4-13(12)20-15/h1-7,9H,(H,19,20)/b11-7+ |
InChI Key |
OLUNZNRDLGAFAA-YRNVUSSQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CN=C(C=C3)Br)/C#N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CN=C(C=C3)Br)C#N |
Origin of Product |
United States |
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